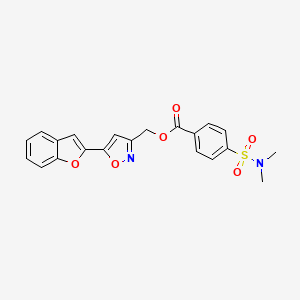

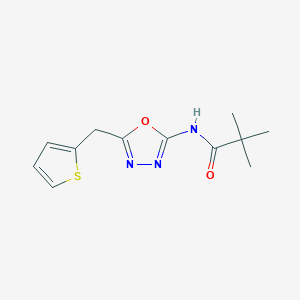

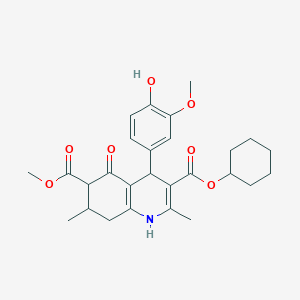

![molecular formula C17H21N3O2S B2505092 3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097921-03-2](/img/structure/B2505092.png)

3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiadiazole derivatives is a topic of interest due to their wide range of biological activities. For instance, the synthesis of 1,3,4-thiadiazoles from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea has been reported, leading to compounds with significant anticancer activity . Similarly, the synthesis of novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles has been achieved through the reaction of 4-pyridinecarboxylic acid hydrazide with various aromatic carboxylic acids, yielding compounds with potential biological activities . Additionally, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate for mTOR targeted PROTAC molecule, has been described using palladium-catalyzed Suzuki reaction .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been elucidated using various techniques. For example, the crystal structure of a thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π···π contacts . The structure of a new heterocyclic system, [1,2,5]selenadiazolo[3,4-c][1,2,5]thiadiazole, was also determined by X-ray diffraction, and its characteristics were compared with density functional theory calculations .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. Oxazolidines and thiazolidines, prepared from α-amino acid ethyl esters, can be dehydrogenated to form oxazoles and thiazoles . The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives involved treating 2-amino-5-(3,5-dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones, leading to compounds with antitubercular and antifungal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For instance, the electrochromic properties of a thiadiazolo[3,4-c]pyridine-based polymer were studied, showing a lower bandgap and fast switching time, indicating potential for electrochromic applications . Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors were established, providing insights for the rational design of new inhibitors . The fungicidal activity of pyridazinone-substituted 1,3,4-thiadiazoles was influenced by the nature of the substituents, as determined by 3D-QSAR studies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The synthesis and characterization of bioactive natural product analogs, including compounds bearing thiadiazole and oxadiazole moieties, have shown significant antitumor activities against a range of cell lines. For example, novel bioactive 1,2,4-oxadiazole natural product analogs demonstrated potent antitumor activity, highlighting the therapeutic potential of compounds with similar structures in cancer treatment (Maftei et al., 2013).

Anticancer Activity

Compounds incorporating thiadiazole units, such as arylazothiazoles and 1,3,4-thiadiazoles, synthesized using novel catalysts or methodologies, have shown promising anticancer activities. A study described the synthesis and anticancer evaluation of thiadiazoles, revealing significant activity against colon and liver carcinoma cell lines, suggesting a potential avenue for the development of new anticancer agents (Gomha et al., 2015).

Electrochromic and Material Applications

Thiadiazole derivatives have also found applications in materials science, such as in the development of electrochromic polymers. A study on thiadiazolo[3,4-c]pyridine as an acceptor for electrochromic polymers demonstrated the potential of thiadiazole-containing compounds in creating materials with desirable electronic properties for applications in smart windows and displays (Ming et al., 2015).

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-17(2,3)13-6-4-12(5-7-13)16(21)20-9-8-14(11-20)22-15-10-18-23-19-15/h4-7,10,14H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBJVFGKNBWZDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

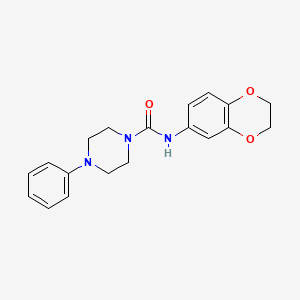

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

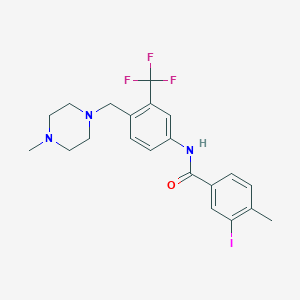

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

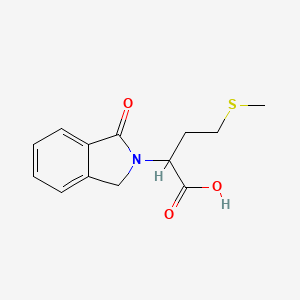

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)

![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)